9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Description
Properties
IUPAC Name |
6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGBUENUSNSSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354311 | |
| Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-55-5 | |
| Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 9,10-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cannizzaro Reaction-Based Synthesis
The Cannizzaro reaction route begins with the condensation of thiophene-2-carboxaldehyde (5) and methyl-o-toluate (4) in the presence of sodium methoxide or sodium hydride. This step yields 2-[2-(2-thienyl)vinyl]benzoic acid (6) , a key intermediate. However, competing Cannizzaro reactions often produce thiophene-2-carboxylic acid (7) and thienyl-2-methanol as byproducts, reducing the overall yield to approximately 40%. Subsequent hydrogenation of the olefinic bond in (6) using palladium on carbon (Pd-C) generates the dihydro derivative, which undergoes cyclization with polyphosphoric acid (PPA) to form the tricyclic ketone.
Critical Limitations :
Wittig-Horner Reaction Approach
To circumvent the drawbacks of the Cannizzaro method, the Wittig-Horner reaction offers a more efficient pathway. Methyl-o-toluate is brominated with N-bromosuccinimide (NBS) to produce methyl (2-bromomethyl)benzoate (8) , which reacts with triethyl phosphite to form the phosphonate intermediate (9) . This intermediate undergoes a Wittig-Horner reaction with thiophene-2-carboxaldehyde (5) in tetrahydrofuran (THF), yielding 2-[2-(2-thienyl)vinyl]benzoic acid (6) with an 80% efficiency. Hydrogenation and cyclization steps follow as in the Cannizzaro route.
Advantages :
Bromination and Cyclization Method
A patent-described method involves brominating 9,10-dibromo-9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one in methanol under reflux to produce 9-bromo-9,10-dihydro-10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one. Treating this intermediate with potassium hydroxide in methanol eliminates the bromine atom, yielding the final product after recrystallization (melting point: 164–166°C).
Key Steps :
Industrial Production Considerations
Industrial-scale synthesis prioritizes the Wittig-Horner route due to its efficiency and reproducibility. Key optimizations include:
Chemical Reactions Analysis
Oxidation Reactions
The ketone group and thiophene ring undergo selective oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Sulfoxide derivative | 65–78% | |
| m-Chloroperbenzoic acid (mCPBA) | Sulfone derivative | 82–90% |
Oxidation typically occurs at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones. The reaction proceeds via electrophilic attack on the sulfur, with mCPBA showing higher selectivity and efficiency than H₂O₂ .
Reduction Reactions
The ketone group is reduced to secondary alcohols or hydrocarbons:
| Reagent/Conditions | Product | Application |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 4-Hydroxy-9,10-dihydro derivative | Precursor for antihistamine drugs |
| Catalytic hydrogenation (H₂/Pd-C) | Fully saturated cycloheptane derivative | Stabilized intermediates for further functionalization |
LiAlH₄ selectively reduces the ketone to an alcohol without affecting the thiophene ring, while hydrogenation saturates the cycloheptane ring .
Substitution Reactions
Electrophilic substitution occurs at the benzene or thiophene rings:
Halogenation
| Halogenation Agent | Position | Product |
|---|---|---|
| Bromine (Br₂/FeBr₃) | C9 of benzene ring | 9-Bromo derivative |
| Chlorine (Cl₂/AlCl₃) | C6 of thiophene ring | 6-Chloro derivative |
The 9-bromo derivative is a key intermediate for synthesizing methoxy-substituted analogs .
Alkylation/Methoxylation
Reaction with methyl iodide (CH₃I) or potassium hydroxide (KOH)/methanol introduces methoxy groups at C10, forming 10-methoxy derivatives used in antiasthmatic drug synthesis .
Cycloaddition and Ring-Opening Reactions
The strained cycloheptane ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, yielding polycyclic adducts. Ring-opening via ozonolysis produces dicarbonyl compounds for further derivatization .
Grignard and Organometallic Reactions
The ketone reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols. Piperidine derivatives are synthesized via nucleophilic addition of 4-chloro-1-methylpiperidine under Grignard conditions, yielding bioactive analogs .
Route A: Wittig-Horner Reaction
-
Reactants : Thiophene-2-carboxaldehyde, methyl-o-toluate
-
Conditions : Sodium methoxide, reflux
Route B: Bromination-Cyclization
Route B offers higher efficiency and scalability for industrial applications.
Stability and Side Reactions
Prolonged exposure to strong acids or bases leads to ring degradation. Cannizzaro reaction byproducts are observed in alkaline conditions due to ketone disproportionation .
Scientific Research Applications
Medicinal Chemistry
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one has been explored for its potential therapeutic effects. Notably:
- Antiasthmatic Activity : A derivative of this compound was synthesized and evaluated for antiasthmatic properties. The study indicated that the compound exhibited significant activity comparable to existing drugs like zaditene .
- Anticancer Properties : Research has suggested that compounds with similar structural features may possess anticancer activities. Investigations into the mechanisms of action are ongoing to elucidate its potential in cancer therapy .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for:
- Synthesis of Novel Compounds : It can be used to create various derivatives that may have enhanced biological activities or novel properties .
Material Science
In materials science, this compound has been studied for its potential use in:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal and mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one involves its interaction with specific molecular targets and pathways. For instance, in its role as a pharmaceutical intermediate, the compound may interact with enzymes or receptors to modulate biological processes. The exact mechanism can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Comparisons
Electronic and Reactivity Differences
- Thiophene vs. Furan Analogues: Replacing sulfur with oxygen (e.g., in 3a,9-dihydro-4,9-methano-4H-benzo[4,5]cyclohepta[1,2-b]furan) reduces aromaticity and alters reactivity. The thiophene ring in the parent compound enhances electron delocalization, influencing its stability and intermediate utility in drug synthesis .
Pharmacological Profiles
- Parent Compound vs. Pizotifen : While the parent is an inert intermediate, Pizotifen’s 1-methyl-4-piperidylidene group enables serotonin receptor antagonism, critical for migraine prophylaxis .
- Ketotifen Derivatives : Bromination at the 9,10-positions (as in the dibromo derivative) introduces steric bulk, which may enhance receptor selectivity in antihistaminic agents .
Biological Activity
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS No. 1622-55-5) is a tricyclic compound notable for its unique structural properties, which include a fused ring system comprising a benzene ring, a cycloheptane ring, and a thiophene ring. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
- Molecular Formula : C13H10OS
- Molecular Weight : 214.28 g/mol
- Purity : Typically ≥ 98%
- Physical State : Yellow crystalline powder
- Storage Conditions : Sealed in dry conditions at 2-8°C
The biological activity of this compound is believed to involve several biochemical pathways:
- Histamine Receptor Interaction : Similar tricyclic compounds have been shown to interact with histamine H1 receptors, suggesting potential antihistaminic properties.
- Mast Cell Stabilization : These compounds may stabilize mast cells, which are crucial in allergic responses.
- MAPK/ERK Signaling Pathway : The compound influences cell signaling pathways critical for cell proliferation and differentiation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- A study evaluated various cyclohepta[b]thiophene derivatives for antiproliferative activity against non-small cell lung cancer (A549) and other cell lines. The results indicated that certain derivatives exhibited submicromolar GI50 values and induced apoptosis through caspase activation and cell cycle arrest1.
| Compound | Cell Line | GI50 (µM) | LC50 (µM) | Mechanism |
|---|---|---|---|---|
| Compound 17 | A549 | 0.69 | >100 | Induces apoptosis |
| Compound 17 | OVACAR-5 | 2.27 | >100 | Inhibits tubulin polymerization |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. Similar compounds have shown promise in reducing inflammation markers in vitro and in vivo.
Case Studies
- Study on Antiproliferative Effects : In a comparative study of various thiophene derivatives, compound 17 demonstrated significant growth inhibition across multiple cancer cell lines with minimal cytotoxicity1. The study emphasized the compound's ability to induce early apoptosis and activate specific caspases.
- Mechanistic Studies : Further mechanistic investigations revealed that the compound could inhibit certain kinases involved in cancer progression and modulate signaling pathways associated with inflammation2.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Key Reagents/Conditions | Yield | Advantages/Limitations |
|---|---|---|---|
| Cannizzaro Reaction | Strong base (e.g., NaOH), heat | ~40% | Low yield; by-product formation |
| Wittig-Horner | Phosphorus reagents, THF | ~80% | High yield; fewer side reactions |
How can researchers optimize synthesis to minimize by-products like those observed in Cannizzaro-based routes?
Advanced Research Focus
To avoid Cannizzaro-related by-products:
- Substrate modification : Introduce electron-withdrawing groups (e.g., methoxy) to stabilize intermediates and reduce nucleophilic attack risks .
- Reaction control : Use low-temperature conditions (-78°C) and controlled stoichiometry of reducing agents (e.g., LiAlH4) to prevent over-reduction .
- Alternative pathways : Prioritize Wittig-Horner or Grignard-based alkylation, which bypass Cannizzaro pathways entirely .
What advanced analytical techniques are critical for characterizing this compound and its derivatives?
Q. Basic Research Focus
- Mass Spectrometry (MS) : Key fragmentation patterns include CO elimination (m/z loss of 28) and thiophene ring cleavage (e.g., HCS loss, m/z 45). These patterns confirm the tricyclic backbone and substituent positions .
- X-ray Crystallography : Resolves stereochemistry (e.g., trans-configuration in derivatives like 4-(3-dimethylamino-propylidene) analogs) .
Q. Table 2: Key MS Fragmentation Patterns
| Ion Fragment | m/z Loss | Structural Significance |
|---|---|---|
| [M-CO]+ | 28 | Confirms ketone group |
| [M-HCS]+ | 45 | Indicates thiophene ring stability |
How are derivatives of this compound tailored for pharmacological activity studies?
Q. Advanced Research Focus
- Piperidine/pyrrolidine incorporation : Enhances anti-allergic or antiasthmatic properties (e.g., ketotifen fumarate derivatives) via H1-receptor antagonism .
- Beckmann rearrangement : Converts oxime derivatives (e.g., 4-hydroxyimino intermediates) into azocine analogs for serotonin inhibition (e.g., pizotifen) .
- Methodology : Start with 4-amino-9,10-dihydro intermediates, alkylate with 1-methyl-4-chloropiperidine, and purify via column chromatography (silica gel, CHCl3/hexane) .
How do researchers address contradictions in spectral data during structural validation?
Q. Advanced Research Focus
- Multi-technique validation : Cross-validate NMR (e.g., ¹H/¹³C), IR (C=O stretch ~1700 cm⁻¹), and MS to resolve ambiguities in substituent positioning .
- Isomer differentiation : Use NOESY NMR or X-ray to distinguish α/β isomers (e.g., 3-dimethylamino-propylidene derivatives) .
What computational methods support the design of derivatives with enhanced bioactivity?
Q. Advanced Research Focus
- DFT calculations : Model electron density distribution to predict reactive sites for functionalization (e.g., C4 ketone for nucleophilic attacks) .
- Molecular docking : Screen derivatives against mast cell stabilizer targets (e.g., histamine H1 receptor) to prioritize synthesis .
How does the compound degrade under varying pH and temperature conditions?
Q. Basic Research Focus
- Acidic conditions : Protonation at the ketone group leads to ring-opening or polymerization. Stabilize with inert atmospheres (N2) .
- Oxidative stress : Forms N-oxides (e.g., ketotifen N-oxide) under prolonged exposure to O2; monitor via HPLC with UV detection (λ = 254 nm) .
Q. Table 3: Stability Profile
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| pH < 3 | Ketone protonation | Use buffered solutions (pH 6–8) |
| High temperature | Thiophene ring decomposition | Store at 2–8°C in amber vials |
What strategies resolve stereochemical challenges in derivatives?
Q. Advanced Research Focus
- Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
- Asymmetric synthesis : Employ Evans auxiliaries or Sharpless epoxidation to control C4 stereochemistry .
How are impurities (e.g., N-oxides, desmethyl analogs) quantified during synthesis?
Q. Basic Research Focus
- HPLC-MS : Use reverse-phase C18 columns (ACN/H2O gradient) to detect impurities like N-desmethylketotifen (RT ~8.2 min) .
- Reference standards : Compare against certified impurities (e.g., LGC Standards MM0180.07) for accurate quantification .
What mechanistic insights explain the anti-allergic activity of its derivatives?
Q. Advanced Research Focus
- Mast cell stabilization : Derivatives like ketotifen inhibit histamine release by blocking Ca²⁺ influx in mucosal mast cells (IC50 ~0.1 µM) .
- In vivo models : Use rat Trichinella spiralis inflammation assays to validate intestinal dysmotility prevention via mast cell hyperplasia inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
